molecular formula C12H11N3 B166484 4-Aminoazobenzene CAS No. 60-09-3

4-Aminoazobenzene

Cat. No.: B166484
CAS No.: 60-09-3
M. Wt: 197.24 g/mol
InChI Key: QPQKUYVSJWQSDY-UHFFFAOYSA-N
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Description

4-Aminoazobenzene, also known as 4-Phenylazoaniline, is an organic compound with the molecular formula C12H11N3. It is a derivative of azobenzene, characterized by the presence of an amino group at the para position of the benzene ring. This compound is notable for its vibrant yellow color and has historically been used as a dye. It is also known for its ability to undergo photoisomerization, making it a subject of interest in various scientific fields .

Mechanism of Action

Target of Action

4-Aminoazobenzene, also known as para-aminoazobenzene (p-AAB), is a type of azo compound that has been found to interact with various targets. One of the primary targets of this compound is DNA . It has been reported that this compound can form DNA adducts, which are pieces of DNA covalently bonded to a cancer-causing chemical . This interaction can lead to mutations and eventually cause cancer .

Mode of Action

The mode of action of this compound involves its metabolic activation and subsequent interaction with DNA . Metabolic activation of this compound leads to the formation of a reactive species that can bind to DNA, forming DNA adducts . This binding can interfere with normal DNA replication and transcription processes, leading to mutations .

Biochemical Pathways

The metabolism of this compound involves several biochemical pathways. It is metabolized to form various products, including 4-(phenyldiazenyl)aniline and 1-[(4-aminophenyl)diazenyl]-2-naphthol . These metabolites can further interact with DNA and other cellular components, affecting various biochemical pathways .

Pharmacokinetics

It is known that this compound can be absorbed and distributed in the body, where it undergoes metabolic activation . The metabolites formed can interact with DNA and other cellular components, leading to various effects .

Result of Action

The interaction of this compound and its metabolites with DNA can lead to the formation of DNA adducts, which can cause mutations and lead to the development of cancer . In addition to its carcinogenic effects, this compound can also cause allergic skin reactions .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of metal salts or strong acids can sensitize this compound, making it more likely to detonate . Furthermore, the pH of the environment can affect the binding affinity of this compound to its targets . For instance, this compound shows high affinity in acidic solutions, while no association was detected in neutral solutions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Aminoazobenzene can be synthesized through several methods:

    Azo Coupling Reaction: This classical method involves the coupling of diazonium salts with activated aromatic compounds. For this compound, aniline is diazotized and then coupled with aniline hydrochloride solution.

    Mills Reaction: This involves the reaction between aromatic nitroso derivatives and anilines.

Industrial Production Methods: In industrial settings, the production of this compound often involves the diazotization of aniline followed by coupling with aniline hydrochloride. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality .

Chemical Reactions Analysis

4-Aminoazobenzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form azoxybenzene derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction of this compound typically yields aniline and azobenzene. Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: The amino group in this compound can participate in electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Major Products Formed:

Scientific Research Applications

4-Aminoazobenzene has a wide range of applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

4-phenyldiazenylaniline
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InChI

InChI=1S/C12H11N3/c13-10-6-8-12(9-7-10)15-14-11-4-2-1-3-5-11/h1-9H,13H2
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InChI Key

QPQKUYVSJWQSDY-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N
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Molecular Formula

C12H11N3
Record name 4-AMINOAZOBENZENE
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DSSTOX Substance ID

DTXSID6024460, DTXSID40859039
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Record name 4-[(1E)-2-Phenyldiazenyl]benzenamine
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Molecular Weight

197.24 g/mol
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Physical Description

4-aminoazobenzene appears as odorless brownish-yellow needles with bluish coating, or an orange powder. (NTP, 1992), Brownish-yellow solid with a bluish tint; [Merck Index] Yellow to tan or orange solid; [HSDB] Brown-yellow crystals; [MSDSonline]
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Boiling Point

greater than 680 °F at 760 mmHg (NTP, 1992), Above 360 °C
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), Freely sol in alcohol, benzene, chloroform, ether, In water, 32 mg/L at 25 °C
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Density

1.05 (NTP, 1992) - Denser than water; will sink
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Vapor Pressure

0.0000014 [mmHg], 1.40X10-6 mm Hg at 25 °C
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Mechanism of Action

The profile of ras gene mutations in spontaneous CD-1 mouse liver tumors were compared with that found in liver tumors that were induced by a single ip injection of either 7,12-dimethylbenz(a)anthracene, 4-aminoazobenzene, N-hydroxy-2-acetylaminofluorene, or N-nitrosodiethylamine. By direct sequencing of polymerase chain reaction amplified tumor DNA, the carcinogen induced tumors were found to have much higher frequencies of ras gene activation than spontaneous tumors. Furthermore, each carcinogen caused specific types of ras mutations not detected in spontaneous tumors, including several novel mutations not previously associated with either the carcinogen or mouse hepatocarcinogenesis. For example, the model compound 7,12-dimethylbenz(a)anthracene is known to cause predominantly A to T transversions in Ha-ras codon 61 in mouse skin and mammary tumors, consistent with the ability of 7,12-dimethylbenz(a)anthracene to form bulky adducts with adenosine. The results demonstrate that the predominant mutation caused by 7,12-dimethylbenz(a)anthracene in mouse liver tumors is a G to C transversion in Ki-ras codon 13 (7,12-dimethylbenz(a)anthracene is also known to form guanosine adducts), illustrating the influence of both chemical and tissue specific factors in determining the type of ras gene mutations in a tumor. 4-Aminoazobenzene and N-hydroxy-2-acetylaminofluorene also caused the Ki-ras codon 13 mutation. In addition, we found that N-nitrosodiethylamine, 4-aminoazobenzene, and N-hydroxy-2-acetylaminofluorene all caused G to T transversions in the N-ras gene (codons 12 or 13). This is the first demonstration of N-ras mutations in mouse liver tumors, establishing a role for the N-ras gene in mouse liver carcinogenesis. Finally, comparison of the ras mutations detected in the direct tumor analysis with those detected after NIH3T3 cell transfection indicates that spontaneous ras mutations (in Ha-ras codon 61) are often present in only a small fraction of the tumor cells, raising the possibility that they may sometimes occur as a late event in CD-1 mouse hepatocarcinogenesis.
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Color/Form

Brownish-yellow needles with bluish cast, Orange monoclinic needles from alcohol, Yellow to tan crystals

CAS No.

60-09-3, 25548-34-9
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Melting Point

262 °F (NTP, 1992), 128 °C
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Synthesis routes and methods I

Procedure details

A chromium complex of ##STR1## Anthranilic acid→3-Methyl-1-phenyl-5-pyrazolone; then heat with chromium formate in formamide solution for 6 hr. at 113°-115° C. to form the chromium complex which contains 1 atom of chromium per 2 mol. dye.
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Synthesis routes and methods II

Procedure details

4-amino-2'-methylazobenzene; 4-amino-3'-methylazobenzene; 4-amino-4'-methylazobenzene; 4-amino-2'-methoxyazobenzene; 4-amino-3'-methoxyazobenzene; 4-amino-4'-methoxyazobenzene; 4-amino-2'-chloroazobenzene; 4-amino-3'-chloroazobenzene; 4-amino-4'-chloroazobenzene; 4-amino-2'-methoxy-4',6'-dimethylazobenzene; 4-aminoazobenzene-2'-sulfonic acid; 4-aminoazobenzene-3'-sulfonic acid; 4-aminoazobenzene-4'-sulfonic acid; 4-aminoazobenzene-2'-carboxylic acid; 4-aminoazobenzene-3'-carboxylic acid; 4-aminoazobenzene-4'-carboxylic acid; 4-aminoazobenzene-2',5'-disulfonic acid; 4-amino-5'-chloroazobenzene-2'-sulfonic acid; 4-amino-2',5'-dichloroazobenzene-4'-sulfonic acid; 4-amino-4',6'-dichloroazobenzene-2'-sulfonic acid; 4-amino-4',6'-dimethylazobenzene-2'-sulfonic acid; 4-amino-2'-methyl-6'-chloroazobenzene-4'-sulfonic acid; 4-aminoazobenzene-3,2'-disulfonic acid; 4-aminoazobenzene-3,3'-disulfonic acid; 4-aminoazobenzene-3,4'-disulfonic acid; 4-aminoazobenzene- 3,2',5'-trisulfonic acid; 4-amino-5'-chloroazobenzene-3,2'-disulfonic acid; 4-aminoazobenzene-3-sulfonic acid; 4-amino-3-methylazobenzene-2'-sulfonic acid; 4-amino-3-methylazobenzene-3'-sulfonic acid; 4-amino-3-methylazobenzene-4'-sulfonic acid; 4-amino-3-methylazobenzene-2',5'-disulfonic acid; 4-amino-2-methylazobenzene-4'-sulfonic acid; 4-amino-2-methylazobenzene-3'-sulfonic acid; 4-amino-2-methylazobenzene-2',5'-disulfonic acid; 4-amino-3-methoxyazobenzene-3'-sulfonic acid; 4-amino-3-methoxyazobenzene-4'-sulfonic acid and 4-amino-3-methoxyazobenzene-2',5'-disulfonic acid.
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4-amino-2'-methoxy-4',6'-dimethylazobenzene
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[Compound]
Name
4-aminoazobenzene-2'-sulfonic acid
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4-aminoazobenzene-2'-carboxylic acid
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4-aminoazobenzene-3'-carboxylic acid
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[Compound]
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4-aminoazobenzene-2',5'-disulfonic acid
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[Compound]
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4-amino-5'-chloroazobenzene-2'-sulfonic acid
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[Compound]
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4-amino-2',5'-dichloroazobenzene-4'-sulfonic acid
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4-amino-4',6'-dichloroazobenzene-2'-sulfonic acid
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4-amino-4',6'-dimethylazobenzene-2'-sulfonic acid
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4-amino-2'-methyl-6'-chloroazobenzene-4'-sulfonic acid
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Name
4-aminoazobenzene-3,2'-disulfonic acid
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4-aminoazobenzene-3,3'-disulfonic acid
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[Compound]
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4-aminoazobenzene- 3,2',5'-trisulfonic acid
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[Compound]
Name
4-amino-5'-chloroazobenzene-3,2'-disulfonic acid
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Name
4-aminoazobenzene-3-sulfonic acid
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[Compound]
Name
4-amino-3-methylazobenzene-2'-sulfonic acid
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[Compound]
Name
4-amino-3-methylazobenzene-3'-sulfonic acid
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[Compound]
Name
4-amino-3-methylazobenzene-4'-sulfonic acid
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4-amino-3-methylazobenzene-2',5'-disulfonic acid
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4-amino-2-methylazobenzene-4'-sulfonic acid
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[Compound]
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4-amino-2-methylazobenzene-3'-sulfonic acid
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[Compound]
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4-amino-2-methylazobenzene-2',5'-disulfonic acid
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[Compound]
Name
4-amino-3-methoxyazobenzene-3'-sulfonic acid
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4-amino-3-methoxyazobenzene-4'-sulfonic acid
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[Compound]
Name
4-amino-3-methoxyazobenzene-2',5'-disulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 32
Name
4-amino-2'-methoxyazobenzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 33
Name
4-amino-3'-methoxyazobenzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 34
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 35
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 36
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 37
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 38

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Aminoazobenzene
Reactant of Route 2
Reactant of Route 2
4-Aminoazobenzene
Reactant of Route 3
Reactant of Route 3
4-Aminoazobenzene
Reactant of Route 4
4-Aminoazobenzene
Reactant of Route 5
Reactant of Route 5
4-Aminoazobenzene
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-Aminoazobenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.